IDO1 Enzyme Inhibition: 2-Fold Potency Gain Over Unsubstituted O-Benzylhydroxylamine
In a recombinant human IDO1 enzymatic assay, O-(3-(trifluoromethyl)benzyl)hydroxylamine (compound 12) demonstrated an IC50 of 0.41 μM, representing a 2-fold increase in potency compared to the parent O-benzylhydroxylamine (IC50 0.81±0.081 μM) [1]. This quantitative improvement validates the meta-CF3 substitution as a potency-enhancing modification within the O-benzylhydroxylamine scaffold [1].
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.41 μM |
| Comparator Or Baseline | O-benzylhydroxylamine (unsubstituted parent): 0.81±0.081 μM |
| Quantified Difference | 2.0-fold more potent |
| Conditions | Recombinant human IDO1 enzymatic assay; single-point inhibition curves; IC50 values based on single run for target compound, repeated 2x for lead |
Why This Matters
The 2-fold potency gain directly translates to lower compound usage and potentially higher efficacy in IDO1 inhibition experiments, providing a quantifiable justification for selecting the meta-CF3 analog over the unsubstituted parent.
- [1] Malachowski, W. P., Winters, M., DuHadaway, J. B., et al. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Eur J Med Chem. 2016, 108, 564-576. doi:10.1016/j.ejmech.2015.12.028 View Source
